Kapurimycin A1

Description

This compound has been reported in Streptomyces with data available.

from Streptomyces sp. DO-115; structure given in J Antibiot (Tokyo) 1990; 43(12):1519

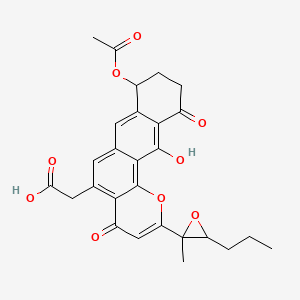

Structure

2D Structure

3D Structure

Properties

CAS No. |

132412-65-8 |

|---|---|

Molecular Formula |

C27H26O9 |

Molecular Weight |

494.5 g/mol |

IUPAC Name |

2-[8-acetyloxy-12-hydroxy-2-(2-methyl-3-propyloxiran-2-yl)-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid |

InChI |

InChI=1S/C27H26O9/c1-4-5-19-27(3,36-19)20-11-17(30)22-14(10-21(31)32)8-13-9-15-18(34-12(2)28)7-6-16(29)24(15)25(33)23(13)26(22)35-20/h8-9,11,18-19,33H,4-7,10H2,1-3H3,(H,31,32) |

InChI Key |

UILRBVIPTXHVIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C(O1)(C)C2=CC(=O)C3=C(C=C4C=C5C(CCC(=O)C5=C(C4=C3O2)O)OC(=O)C)CC(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

kapurimycin A1 |

Origin of Product |

United States |

Foundational & Exploratory

Kapurimycin A1: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kapurimycin A1 is a novel antitumor antibiotic belonging to the tetrahydroanthra-γ-pyrone class of polycyclic microbial metabolites.[1] Isolated from the fermentation broth of Streptomyces sp. DO-115, this compound, along with its congeners Kapurimycin A2 and A3, has demonstrated significant biological activity, including potent effects against Gram-positive bacteria and cytotoxicity towards various cancer cell lines.[2] This technical guide provides a comprehensive overview of the discovery, detailed experimental protocols for the fermentation of the producing organism, and the subsequent isolation and purification of this compound. Furthermore, it summarizes the key physicochemical properties and biological activities of this promising therapeutic candidate.

Discovery and Producing Organism

This compound was discovered as part of a screening program for novel antitumor agents from actinomycetes. The producing organism, designated Streptomyces sp. DO-115, is a strain of filamentous bacteria belonging to the genus Streptomyces. This genus is a well-known source of a wide array of clinically useful antibiotics and other bioactive compounds.

Taxonomic Characteristics of Streptomyces sp. DO-115

Streptomyces sp. DO-115 is a Gram-positive, aerobic bacterium characterized by the formation of a substrate and aerial mycelium. Species within the Streptomyces genus are found predominantly in soil and decaying vegetation and are noted for their complex secondary metabolism.

Fermentation

The production of this compound is achieved through submerged fermentation of Streptomyces sp. DO-115. A key aspect of the fermentation process is the addition of a high porous polymer resin to the culture medium, which serves to adsorb the produced antibiotics, thereby increasing the overall titer.

Fermentation Protocol

Medium Composition:

A seed medium and a production medium are utilized for the fermentation process.

| Component | Seed Medium ( g/liter ) | Production Medium ( g/liter ) |

| Soluble Starch | 10 | 50 |

| Glucose | 10 | - |

| Glycerol | - | 20 |

| Polypeptone | 5 | - |

| Meat Extract | 3 | - |

| Yeast Extract | 5 | 5 |

| Dried Yeast | - | 5 |

| CaCO₃ | 1 | 4 |

| Diaion HP-20 Resin | - | 20 |

Fermentation Conditions:

-

Seed Culture: A loopful of spores of Streptomyces sp. DO-115 is inoculated into a 100-ml flask containing 20 ml of the seed medium. The flask is incubated at 28°C for 48 hours on a rotary shaker.

-

Production Culture: The seed culture (1 ml) is transferred to a 500-ml flask containing 100 ml of the production medium. The fermentation is carried out at 28°C for 5 days on a rotary shaker.

Isolation and Purification

The isolation of this compound from the fermentation broth involves a multi-step process commencing with solvent extraction from the adsorbent resin, followed by a series of chromatographic separations.

Experimental Workflow for Isolation

Caption: Isolation and purification workflow for this compound.

Detailed Isolation Protocol

-

Resin Separation and Extraction: The Diaion HP-20 resin is separated from the fermentation broth by filtration. The resin is then washed with water and subsequently extracted with methanol.

-

Solvent Extraction: The methanolic extract is concentrated under reduced pressure. The resulting aqueous residue is adjusted to pH 3.0 and extracted with ethyl acetate.

-

Silica Gel Chromatography: The ethyl acetate extract is concentrated and subjected to column chromatography on silica gel. The column is eluted with a chloroform-methanol solvent system to yield a crude mixture of kapurimycins.

-

Preparative High-Performance Liquid Chromatography (HPLC): The crude mixture is further purified by preparative HPLC to afford pure this compound, A2, and A3.

Physicochemical Properties of this compound

This compound presents as a yellow powder with the following physicochemical properties:

| Property | Value |

| Molecular Formula | C₂₇H₂₆O₉[1] |

| Molecular Weight | 494.49 g/mol [2] |

| Appearance | Yellow Powder |

| UV λmax (MeOH) nm | 228, 260, 390 |

| Solubility | Soluble in methanol, ethyl acetate, acetone, and DMSO. Insoluble in water and n-hexane. |

Structure Elucidation

The chemical structure of this compound was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry confirmed the molecular formula of this compound as C₂₇H₂₆O₉.

NMR Spectroscopy

The detailed structural features and stereochemistry of this compound were elucidated by comprehensive 1D and 2D NMR analyses, including ¹H NMR and ¹³C NMR.

| ¹³C NMR (in CDCl₃) δ (ppm) | ¹H NMR (in CDCl₃) δ (ppm) |

| Data not fully available in search results | Data not fully available in search results |

Note: The complete raw NMR data was not available in the public search results. For detailed spectral assignments, it is recommended to consult the original publication.

Biological Activity

This compound has demonstrated a range of biological activities, highlighting its potential as a therapeutic agent.

Antibacterial Activity

This compound exhibits significant inhibitory activity against various Gram-positive bacteria.

| Organism | MIC (µg/ml) |

| Staphylococcus aureus FDA 209P | 3.13 |

| Bacillus subtilis PCI 219 | 1.56 |

| Micrococcus luteus PCI 1001 | 0.78 |

Cytotoxic Activity

The compound has shown potent cytotoxicity against human cancer cell lines.

| Cell Line | IC₅₀ (µg/ml) |

| HeLa S3 (cervical carcinoma) | 0.39 |

| T24 (bladder carcinoma) | 0.78 |

Logical Relationship of Kapurimycin Congeners

The kapurimycins A1, A2, and A3 are structurally related, differing in the side chain attached to the pyrone ring of the core molecule.[1] This structural variation influences their biological potency.

Caption: Relationship between Kapurimycin congeners and their activity.

Conclusion

This compound represents a significant discovery in the field of natural product drug discovery. The detailed methodologies for its fermentation and isolation provided herein offer a valuable resource for researchers interested in this class of compounds. The potent antibacterial and cytotoxic activities of this compound warrant further investigation and development as a potential therapeutic agent. Future research should focus on elucidating its mechanism of action and exploring synthetic strategies to generate analogues with improved efficacy and safety profiles.

References

An In-depth Technical Guide to Kapurimycin A1 from Streptomyces sp. DO-115

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kapurimycin A1 is a polyketide antibiotic belonging to the tetrahydroanthra-γ-pyrone class of natural products. Produced by the actinomycete Streptomyces sp. DO-115, this compound has demonstrated significant biological activity, including potent antibacterial effects against Gram-positive bacteria and notable cytotoxicity against various cancer cell lines. This technical guide provides a comprehensive overview of this compound, consolidating available data on its producing organism, biosynthesis, isolation, and biological activities. Detailed experimental methodologies are presented to facilitate further research and development.

Introduction

The emergence of multidrug-resistant pathogens and the ongoing need for novel anticancer agents have intensified the search for new bioactive compounds from natural sources. Actinomycetes, particularly the genus Streptomyces, are renowned for their prolific production of a wide array of secondary metabolites with therapeutic potential. This compound, isolated from Streptomyces sp. DO-115, represents a promising scaffold for drug discovery due to its potent biological activities.[1][2] This document serves as a technical resource, compiling the current knowledge on this compound and its producing organism to support ongoing and future research endeavors.

The Producing Organism: Streptomyces sp. DO-115

Streptomyces sp. DO-115 is the identified producer of the Kapurimycin series of antibiotics.[1] While detailed taxonomic studies for this specific strain are not extensively published, general characteristics of the Streptomyces genus are applicable. Streptomyces are Gram-positive, filamentous bacteria known for their complex life cycle, involving the formation of a substrate mycelium and aerial hyphae that differentiate into spore chains.[3]

Cultivation of Streptomyces sp. DO-115

Successful cultivation of Streptomyces sp. DO-115 is crucial for the production of this compound. While the exact media composition and fermentation parameters for optimal production by this specific strain are not publicly detailed, general methodologies for Streptomyces fermentation can be adapted.

Experimental Protocol: General Cultivation of Streptomyces for Secondary Metabolite Production

-

Spore Suspension Preparation:

-

Grow Streptomyces sp. DO-115 on a suitable agar medium (e.g., ISP2 or Oatmeal agar) at 28-30°C for 7-14 days until sporulation is observed.[4]

-

Aseptically scrape the spores from the agar surface and suspend them in sterile water or a 20% glycerol solution.

-

Filter the suspension through sterile cotton wool to remove mycelial fragments.

-

Store the spore suspension at -20°C or -80°C for long-term use.

-

-

Seed Culture:

-

Inoculate a suitable seed culture medium (e.g., Tryptic Soy Broth or Yeast Extract-Malt Extract Broth) with the spore suspension.

-

Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.[4]

-

-

Production Culture:

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

The production of Kapurimycins by Streptomyces sp. DO-115 was enhanced by the addition of a high porous polymer resin to the fermentation medium, which adsorbs the antibiotics and can lead to an increased titer.[1]

-

Incubate the production culture at 28-30°C with shaking for 5-10 days.[5] The optimal fermentation time should be determined empirically by monitoring antibiotic production.

-

This compound: Physicochemical Properties

This compound is a member of a small family of related compounds, including Kapurimycin A2 and A3.[6] These compounds share a common tetrahydroanthra-γ-pyrone skeleton.[6]

| Property | This compound |

| Molecular Formula | C₂₇H₂₆O₉ |

| Molecular Weight | 494.49 g/mol |

| Structure | Tetrahydroanthra-γ-pyrone |

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Streptomyces sp. DO-115 involves a multi-step process targeting the separation of the antibiotic from the culture medium and biomass.

Experimental Protocol: General Isolation and Purification of Polyketide Antibiotics

-

Adsorption and Extraction:

-

At the end of the fermentation, harvest the porous polymer resin that has adsorbed the Kapurimycins.[1]

-

Wash the resin with water to remove residual media components.

-

Elute the adsorbed compounds from the resin using an organic solvent such as acetone or ethyl acetate.[1]

-

Concentrate the organic extract under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

Dissolve the crude extract in a suitable solvent system (e.g., ethyl acetate and water) and perform liquid-liquid extraction to remove polar impurities.

-

Collect the organic phase containing the Kapurimycins and evaporate the solvent.

-

-

Chromatographic Purification:

-

Subject the semi-purified extract to column chromatography on silica gel.

-

Elute with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) to separate the different components of the crude extract.

-

Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.

-

Further purification can be achieved by high-performance liquid chromatography (HPLC), typically using a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

Biosynthesis of this compound

The biosynthetic pathway of this compound has not been fully elucidated. However, based on its tetrahydroanthra-γ-pyrone structure, it is hypothesized to be synthesized via a type II polyketide synthase (PKS) pathway.

Hypothetical Biosynthetic Pathway of this compound

Caption: Hypothetical biosynthetic pathway of this compound.

This proposed pathway involves the iterative condensation of acetate and malonate units by a PKS complex to form a linear polyketide chain. This chain then undergoes a series of cyclization and aromatization reactions to form the characteristic tetracyclic core. Finally, tailoring enzymes, such as oxygenases and methyltransferases, modify the core structure to yield the final this compound molecule.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, making it a compound of interest for further investigation.

Antibacterial Activity

This compound has a significant inhibitory effect on Gram-positive bacteria.[2] While a comprehensive list of Minimum Inhibitory Concentration (MIC) values is not available in the public domain, its activity against this class of bacteria is a key feature.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Culture: Grow the target bacterial strains in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Antitumor Activity

This compound has demonstrated potent cytotoxic activity against several cultured mammalian cancer cell lines, including murine leukemia P388, HeLa S3 (human cervical cancer), and T24 (human bladder carcinoma) cells.[1][7]

| Cell Line | Cancer Type | Activity |

| P388 | Murine Leukemia | Strong antitumor activity[2] |

| HeLa S3 | Human Cervical Cancer | Cytotoxic |

| T24 | Human Bladder Carcinoma | Cytotoxic |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Mechanism of Action

The precise molecular mechanism of action for this compound's antitumor activity is not yet fully understood. However, many antitumor antibiotics with polycyclic aromatic structures exert their effects through interactions with DNA. Potential mechanisms include:

-

DNA Intercalation: The planar aromatic core of this compound may insert between DNA base pairs, disrupting DNA replication and transcription.

-

Topoisomerase Inhibition: The compound could interfere with the function of topoisomerase enzymes, which are essential for resolving DNA topological problems during replication and transcription. This would lead to DNA strand breaks and apoptosis.

-

Induction of Apoptosis: The cytotoxic effects are likely mediated through the induction of programmed cell death (apoptosis) in cancer cells.

Experimental Workflow for Elucidating the Mechanism of Action

Caption: Workflow for investigating the antitumor mechanism of action.

Conclusion and Future Directions

This compound, produced by Streptomyces sp. DO-115, is a potent bioactive compound with promising antibacterial and antitumor activities. This technical guide has summarized the available information on its producing organism, cultivation, isolation, and biological properties, and has provided general experimental protocols to guide further research.

Future research should focus on:

-

Optimization of Fermentation: A detailed study to optimize the fermentation medium and conditions for Streptomyces sp. DO-115 to maximize the yield of this compound.

-

Elucidation of Biosynthetic Pathway: Identification and characterization of the Kapurimycin biosynthetic gene cluster in Streptomyces sp. DO-115 to enable biosynthetic engineering for the production of novel analogs.

-

Comprehensive Biological Profiling: Systematic evaluation of the antibacterial spectrum (MIC values) and cytotoxic activity (IC₅₀ values) of this compound against a wide panel of pathogens and cancer cell lines.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanism of action to identify the specific cellular targets and pathways affected by this compound.

Addressing these research areas will be crucial for unlocking the full therapeutic potential of this compound and advancing its development as a potential drug candidate.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]

- 6. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor activity of pyrindamycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

Kapurimycin A1: A Technical Overview of its Chemical Structure and Molecular Formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kapurimycin A1 is a naturally occurring antibiotic that has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a detailed examination of the chemical structure and molecular formula of this compound, consolidating available data to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Molecular Identity and Physicochemical Properties

This compound is characterized by the molecular formula C₂₇H₂₆O₉ .[1][2] This composition gives it a calculated molecular weight of 494.49 g/mol .[1] The compound's structure was elucidated through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₆O₉ | [1][2] |

| Molecular Weight | 494.49 g/mol | [1] |

| Appearance | Yellow powder | N/A |

| Solubility | Soluble in methanol, ethanol, acetone, and ethyl acetate; Insoluble in water and n-hexane | N/A |

Chemical Structure

The chemical structure of this compound reveals a complex polyketide framework. Its IUPAC name is 2-[8-(acetyloxy)-12-hydroxy-2-(2-methyl-3-propyloxiran-2-yl)-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid.[1] The molecule features a fused ring system with multiple stereocenters, highlighting the intricate biosynthesis of this natural product.

Figure 1: 2D Chemical Structure of this compound.

Figure 1: 2D Chemical Structure of this compound.

Experimental Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy were instrumental in determining the connectivity and stereochemistry of this compound. The chemical shifts and coupling constants of the protons and carbons in the molecule provided the necessary information to piece together its complex architecture.

Experimental Protocol (General): High-resolution ¹H and ¹³C NMR spectra would have been acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), with tetramethylsilane (TMS) used as an internal standard. Standard pulse sequences, including one-dimensional ¹H and ¹³C acquisitions, along with two-dimensional experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would have been utilized to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound.

Experimental Protocol (General): High-resolution mass spectrometry (HRMS), likely using techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS), would have been used to obtain an accurate mass measurement of the molecular ion. This data would be crucial for confirming the molecular formula C₂₇H₂₆O₉. Fragmentation patterns observed in the mass spectrum would provide additional structural information, corroborating the data obtained from NMR spectroscopy.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated significant biological activity. It exhibits inhibitory effects against Gram-positive bacteria, displays cytotoxicity towards cultured mammalian cells, and shows potent antitumor activity against the mouse leukemia P388 cell line.[3]

The precise mechanism of action and the specific signaling pathways modulated by this compound are not yet fully elucidated in publicly available literature. However, based on its cytotoxic and antitumor properties, it is plausible that this compound may interfere with fundamental cellular processes such as DNA replication, transcription, or protein synthesis. Its activity against cancer cell lines suggests a potential interaction with pathways critical for cell proliferation and survival. Further research is required to identify the specific molecular targets and signaling cascades affected by this compound.

Below is a generalized workflow for investigating the mechanism of action of a novel antitumor compound like this compound.

Conclusion

This compound represents a promising natural product with significant biological activities. This guide has summarized the key technical details regarding its chemical structure and molecular formula, providing a foundational resource for the scientific community. The elucidation of its precise mechanism of action and the signaling pathways it modulates remains a compelling area for future investigation, which could unlock its full therapeutic potential.

References

The Biological Activity of Kapurimycin A1 Against Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kapurimycin A1 is a polycyclic microbial metabolite belonging to the Kapurimycin complex, a group of antitumor antibiotics produced by Streptomyces sp. DO-115. This technical guide provides a comprehensive overview of the known biological activity of this compound against cancer cells. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the existing information on the Kapurimycin complex and the closely related, more potent analogue, Kapurimycin A3, to infer the potential anticancer properties of this compound. This guide covers the reported cytotoxicity, a hypothesized mechanism of action, and relevant experimental protocols, aiming to provide a foundational resource for researchers in oncology and drug discovery.

Introduction

The search for novel therapeutic agents from natural sources has been a cornerstone of anticancer drug discovery. Actinomycetes, particularly the genus Streptomyces, are renowned producers of a diverse array of bioactive secondary metabolites with potent antitumor properties. The Kapurimycin complex, comprising Kapurimycins A1, A2, and A3, was first isolated from Streptomyces sp. DO-115 in 1990.[1] These compounds were identified for their cytotoxic effects against several human cancer cell lines. Among the components, Kapurimycin A3 has been reported as the most active constituent.[1] This guide focuses on this compound, summarizing the available data and providing a framework for its further investigation as a potential anticancer agent.

Cytotoxicity of the Kapurimycin Complex

The initial characterization of the Kapurimycin complex demonstrated its cytotoxic activity against human cervical cancer (HeLa S3) and human bladder carcinoma (T24) cells in vitro.[1] While the primary research highlights Kapurimycin A3 as the most potent component, this compound is an integral part of this biologically active complex.

Table 1: Summary of Reported Cytotoxic Activity of the Kapurimycin Complex

| Compound/Complex | Cancer Cell Line | Reported Activity | Quantitative Data (IC50) | Reference |

| Kapurimycin Complex (A1, A2, A3) | HeLa S3 | Cytotoxic | Not specified | [1] |

| Kapurimycin Complex (A1, A2, A3) | T24 | Cytotoxic | Not specified | [1] |

| This compound | HeLa S3, T24 | Component of the active complex | Not available in cited literature | [1] |

| Kapurimycin A3 | HeLa S3, T24 | Strongest cytotoxic activity | Not specified in the abstract | [1] |

Note: Specific IC50 values for this compound are not available in the reviewed literature. The table reflects the qualitative descriptions of cytotoxicity found in the source material.

Experimental Protocols

Detailed experimental protocols specifically for the cytotoxicity assays of this compound are not explicitly provided in the available literature. However, based on standard methodologies for assessing the in vitro cytotoxicity of novel compounds against cancer cell lines, a representative protocol is outlined below.

Cell Culture

-

Cell Lines: HeLa S3 (human cervical adenocarcinoma) and T24 (human bladder carcinoma) cells would be obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells would be maintained in Dulbecco's Modified Eagle's Medium (DMEM) or a similar appropriate medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells would be cultured in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

MTT Assay Workflow for Cytotoxicity Assessment.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is serially diluted to various concentrations in the culture medium. The cells are then treated with these concentrations. A vehicle control (medium with solvent) and an untreated control are included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Hypothesized Mechanism of Action and Signaling Pathways

While the specific signaling pathways affected by this compound have not been elucidated, studies on the more potent analogue, Kapurimycin A3, provide insights into a potential mechanism of action. Kapurimycin A3 has been shown to cause single-strand breaks in DNA through the alkylation of guanine bases. This action is attributed to the epoxide group and the β,γ-unsaturated δ-keto carboxylic acid moiety within its structure. Given the structural similarities between the Kapurimycins, it is plausible that this compound may exert its cytotoxic effects through a similar DNA-damaging mechanism.

DNA damage is a potent inducer of apoptosis, a form of programmed cell death. A hypothesized signaling cascade initiated by this compound-induced DNA damage is depicted below.

Hypothesized Apoptotic Pathway Induced by this compound.

This proposed pathway suggests that this compound, upon entering the cell nucleus, causes DNA damage. This damage can activate the tumor suppressor protein p53, which in turn upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then initiates the activation of a cascade of caspases, starting with caspase-9 and leading to the activation of executioner caspases like caspase-3, ultimately resulting in the dismantling of the cell through apoptosis.

Conclusion and Future Directions

This compound is a component of an antibiotic complex with demonstrated cytotoxic activity against human cancer cells. While the available literature primarily focuses on the more potent analogue, Kapurimycin A3, the structural similarity suggests that this compound likely shares a similar mechanism of action involving DNA damage and the induction of apoptosis. However, a significant knowledge gap remains regarding the specific biological activity and molecular targets of this compound.

Future research should focus on:

-

Isolation and Purification: Obtaining pure this compound in sufficient quantities for detailed biological evaluation.

-

Quantitative Cytotoxicity Screening: Determining the IC50 values of this compound against a broad panel of cancer cell lines.

-

Mechanism of Action Studies: Investigating the precise molecular mechanism, including its DNA binding and damaging properties, and its effects on key signaling pathways involved in cell cycle regulation and apoptosis.

-

In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models of cancer.

A thorough investigation into the biological activities of this compound is warranted to fully assess its potential as a lead compound for the development of novel anticancer therapeutics.

References

Kapurimycin A1: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kapurimycin A1 is a novel antibiotic isolated from Streptomyces sp.[1]. It belongs to the kapurimycin class of polycyclic microbial metabolites, which are characterized by a tetrahydroanthra-gamma-pyrone skeleton. Initial studies have demonstrated that this compound exhibits significant inhibitory effects against Gram-positive bacteria, alongside notable antitumor and cytotoxic activities against various cancer cell lines.[1] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, details the experimental protocols for its evaluation, and illustrates its proposed mechanism of action.

Antibacterial Spectrum of this compound

Data Presentation

Due to the limited availability of specific quantitative data in the reviewed literature, a comprehensive table of MIC values for this compound cannot be provided at this time.

Proposed Mechanism of Action

While the precise signaling pathway of this compound has not been fully elucidated, studies on the closely related compound, Kapurimycin A3, offer significant insights into its probable mechanism of action. Kapurimycin A3 is known to cause single-strand cleavage of DNA. This process is initiated by the alkylation of guanine bases in the DNA strand by the epoxide group of the kapurimycin molecule. This covalent modification leads to depurination, creating an apurinic (AP) site in the DNA. The DNA backbone at this AP site is then susceptible to hydrolysis, resulting in a single-strand break. This disruption of DNA integrity is a potent mechanism for inhibiting bacterial replication and survival.

Caption: Proposed mechanism of action for this compound leading to bacterial cell death.

Experimental Protocols

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following are detailed methodologies for key experiments used to assess the antibacterial spectrum.

Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

-

Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the this compound stock solution is prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of the plate. This creates a gradient of antibiotic concentrations.

-

Inoculum Preparation: The bacterial strain to be tested is cultured in a suitable broth to a logarithmic growth phase. The culture is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Each well of the microtiter plate containing the diluted this compound is inoculated with the standardized bacterial suspension. A positive control well (containing bacteria and broth but no antibiotic) and a negative control well (containing only broth) are also included.

-

Incubation: The plate is incubated at 37°C for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria.

Agar Dilution Method for MIC Determination

This method is an alternative to the broth microdilution method.

-

Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of this compound. This is achieved by adding the antibiotic to the molten agar before it solidifies.

-

Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

-

Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria on the agar surface.

References

Kapurimycin A1: A Technical Guide to Solubility and Stability Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kapurimycin A1 is a novel antitumor antibiotic produced by Streptomyces sp.[1][2] With its significant inhibitory effects on Gram-positive bacteria and potent cytotoxic activity against various mammalian cancer cell lines, this compound holds considerable promise in the field of oncology.[1] This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, along with standardized protocols for the experimental determination of these critical physicochemical properties. Understanding these characteristics is paramount for the successful formulation, storage, and clinical application of this potential therapeutic agent.

While specific quantitative data for this compound is not extensively available in published literature, this guide outlines the standard methodologies that should be employed to determine its solubility and stability profiles. The data presented in the following tables are illustrative and serve as a template for the presentation of experimentally derived results.

Solubility Characteristics

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the choice of formulation strategies. For a compound like this compound, which is likely a sparingly soluble molecule, a thorough understanding of its solubility in various solvents and across a range of pH values is essential.

Illustrative Solubility Data

The following table provides a template for presenting the solubility data of this compound once determined experimentally. The values are hypothetical and are intended to demonstrate how the data should be structured.

| Solvent System | Temperature (°C) | Illustrative Solubility (mg/mL) | Method |

| Water | 25 | < 0.1 | Shake-Flask |

| Phosphate Buffer (pH 5.0) | 25 | 0.2 | Shake-Flask |

| Phosphate Buffer (pH 7.4) | 25 | 0.5 | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 25 | < 0.1 | Shake-Flask |

| Methanol | 25 | 15 | Shake-Flask |

| Ethanol | 25 | 8 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Shake-Flask |

| Polyethylene Glycol 400 | 25 | 25 | Shake-Flask |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. The following protocol is adapted from established guidelines.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing the different solvent systems to be tested.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid.

-

Carefully withdraw a sample from the supernatant.

-

Filter the sample through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Analysis:

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Reporting:

-

Express the solubility as the mean of at least three replicate determinations ± standard deviation.

-

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Characteristics

Assessing the stability of this compound under various environmental conditions is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Stability studies are typically conducted according to International Council for Harmonisation (ICH) guidelines.

Illustrative Stability Data

The following table illustrates how stability data for this compound could be presented. The percentage of the initial compound remaining is a key indicator of stability. The values presented are for illustrative purposes only.

| Condition | Storage Period | Illustrative % Remaining | Appearance |

| Long-Term | |||

| 25°C / 60% RH | 3 months | 99.5 | No change |

| 6 months | 98.9 | No change | |

| 12 months | 97.8 | No change | |

| Accelerated | |||

| 40°C / 75% RH | 1 month | 97.2 | No change |

| 3 months | 92.5 | Slight discoloration | |

| 6 months | 85.1 | Discoloration | |

| Photostability | |||

| ICH Option II (Visible & UV) | 1.2 million lux hours & 200 W h/m² | 90.3 | Significant discoloration |

| Forced Degradation | |||

| 0.1 N HCl (60°C, 24h) | 24 hours | 75.6 | Degradation observed |

| 0.1 N NaOH (60°C, 24h) | 24 hours | 60.2 | Significant degradation |

| 3% H₂O₂ (RT, 24h) | 24 hours | 88.9 | Degradation observed |

Experimental Protocol: Stability Testing

A comprehensive stability testing program for this compound should include long-term, accelerated, and forced degradation studies.

-

Sample Preparation:

-

Prepare multiple batches of this compound in the solid state and, if applicable, in a formulated solution.

-

Package the samples in containers that simulate the proposed storage and distribution packaging.

-

-

Storage Conditions:

-

Long-Term Stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated Stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

Forced Degradation: Expose the drug substance to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60°C), and photolysis (as per ICH Q1B guidelines).

-

-

Testing Frequency:

-

For long-term studies, test samples at 0, 3, 6, 9, 12, 18, and 24 months.

-

For accelerated studies, test samples at 0, 3, and 6 months.

-

For forced degradation studies, assess at appropriate time points to achieve 10-30% degradation.

-

-

Analytical Methods:

-

Employ a stability-indicating HPLC method capable of separating the intact drug from its degradation products.

-

Monitor physical properties such as appearance, color, and clarity.

-

-

Data Evaluation:

-

Determine the rate of degradation and identify any significant degradation products.

-

Establish a shelf-life and recommend appropriate storage conditions based on the long-term stability data.

-

Caption: General Workflow for Stability Testing of this compound.

Conclusion

The solubility and stability of this compound are fundamental properties that will profoundly impact its development as a therapeutic agent. While specific experimental data remains to be published, the standardized protocols and data presentation formats outlined in this guide provide a robust framework for researchers and drug development professionals to systematically characterize this promising antitumor antibiotic. The generation of comprehensive solubility and stability profiles will be a critical step in unlocking the full therapeutic potential of this compound.

References

Comprehensive literature review on Kapurimycin A1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kapurimycin A1 is a polycyclic aromatic antibiotic belonging to the tetrahydroanthra-γ-pyrone class of microbial metabolites.[1] Isolated from Streptomyces sp. DO-115, it has demonstrated significant biological activity, including antibacterial effects against Gram-positive bacteria and notable antitumor properties.[2][3] This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its chemical properties, biological activity, and mechanism of action. The information is presented to be a valuable resource for researchers in natural product chemistry, oncology, and antibiotic drug discovery.

Chemical Properties

This compound is an organic heterotricyclic compound with the molecular formula C₂₇H₂₆O₉.[1] Its structure was elucidated through NMR spectroscopic analysis and features a tetrahydroanthra-γ-pyrone skeleton with a β,γ-unsaturated δ-keto carboxylic acid moiety.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₆O₉ | [1] |

| Molecular Weight | 494.5 g/mol | [4] |

| Appearance | Yellow Powder | [3] |

| UV λmax (MeOH) nm (ε) | 238 (28,000), 280 (sh 9,000), 308 (9,000), 410 (8,000) | [3] |

| Solubility | Soluble in methanol, ethyl acetate, acetone, and chloroform. Slightly soluble in water. | [3] |

Biological Activity

This compound exhibits a range of biological activities, primarily as an antibacterial and antitumor agent.

Antibacterial Activity

This compound has shown significant inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for a range of bacteria are summarized in the table below.

Table 2: Antibacterial Spectrum of this compound

| Organism | MIC (µg/mL) |

| Staphylococcus aureus FDA 209P | 3.13 |

| Staphylococcus epidermidis ATCC 12228 | 3.13 |

| Bacillus subtilis ATCC 6633 | 1.56 |

| Micrococcus luteus ATCC 9341 | 0.78 |

| Corynebacterium xerosis ATCC 7711 | 3.13 |

| Escherichia coli NIHJ | > 100 |

| Klebsiella pneumoniae ATCC 10031 | > 100 |

| Pseudomonas aeruginosa IAM 1095 | > 100 |

| Salmonella typhimurium ATCC 14028 | > 100 |

| Proteus vulgaris ATCC 6897 | > 100 |

| Candida albicans ATCC 10231 | > 100 |

| Saccharomyces cerevisiae ATCC 9763 | > 100 |

| Aspergillus niger ATCC 9642 | > 100 |

| Penicillium chrysogenum ATCC 10106 | > 100 |

Data sourced from Hara, M., et al. (1990). The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities. The Journal of Antibiotics, 43(12), 1513–1518.

Antitumor Activity

This compound has demonstrated cytotoxicity against cultured mammalian cells and in vivo antitumor activity against the mouse leukemia P388 cell line.[2][3]

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | IC₅₀ (µg/mL) |

| HeLa S3 (human cervical cancer) | 0.39 |

| T24 (human bladder carcinoma) | 0.78 |

Data sourced from Hara, M., et al. (1990). The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities. The Journal of Antibiotics, 43(12), 1513–1518.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, studies on the closely related and more potent analog, Kapurimycin A3, provide significant insights. Kapurimycin A3 is known to cause single-strand cleavage of supercoiled DNA.[1] This activity is attributed to the alkylation of guanine residues in the DNA, followed by depurination and subsequent hydrolysis of the phosphate backbone at the resulting apurinic site.[1] The epoxide functional group within the kapurimycin structure is the key alkylating moiety.[1] Given the structural similarity, it is highly probable that this compound shares this DNA-damaging mechanism.

This DNA alkylation and subsequent strand scission would trigger a cascade of cellular responses, primarily the DNA Damage Response (DDR) pathway.

Experimental Protocols

The following are summaries of the key experimental protocols used in the initial characterization of this compound, based on the available literature.

Fermentation and Isolation of this compound

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Targeting the DNA damage response and repair in cancer through nucleotide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Kapurimycin A1 Biosynthesis Pathway in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kapurimycin A1, a member of the angucycline class of aromatic polyketides, exhibits promising antitumor properties. Produced by Streptomyces sp. DO-115, its complex chemical architecture, featuring a tetrahydroanthra-γ-pyrone core, points to a fascinating biosynthesis orchestrated by a type II polyketide synthase (PKS) and a suite of tailoring enzymes. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon established principles of angucycline biosynthesis. Although the definitive biosynthetic gene cluster (BGC) for this compound has not yet been reported, this document outlines a robust hypothetical pathway and details the experimental methodologies required for its elucidation and characterization. This guide is intended to serve as a foundational resource for researchers engaged in the discovery, characterization, and engineering of novel polyketide-based therapeutics.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to follow the well-established paradigm for type II polyketide synthesis, involving a minimal PKS, followed by a series of cyclization and tailoring reactions.

Polyketide Chain Assembly

The carbon backbone of this compound is likely assembled by a minimal type II PKS, comprising a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP). Based on the structure of this compound, the biosynthesis is initiated with an acetyl-CoA starter unit, followed by nine successive decarboxylative condensations with malonyl-CoA extender units to generate a 20-carbon poly-β-ketone chain.[1][2]

Cyclization and Aromatization

The nascent poly-β-ketone chain undergoes a series of enzyme-catalyzed intramolecular aldol condensations and aromatizations to form the characteristic angucyclic core. This process is mediated by a set of aromatases (ARO) and cyclases (CYC). The precise folding and cyclization pattern is crucial for establishing the final stereochemistry of the molecule. For angucyclines, two different folding patterns for the decaketide backbone have been identified.[1]

Tailoring Modifications

Following the formation of the core angucyclinone structure, a series of tailoring reactions, including glycosylation, methylation, and oxidation, are required to yield the final this compound molecule. A key tailoring step is the C-glycosylation of the angucyclinone core, a reaction catalyzed by a C-glycosyltransferase. The sugar moiety itself is synthesized through a dedicated pathway, often encoded within the same BGC.

Diagram: Proposed Biosynthetic Pathway of this compound

Caption: A hypothetical pathway for this compound biosynthesis.

Quantitative Data from Analogous Systems

While specific quantitative data for the this compound biosynthetic enzymes are unavailable, the following tables present representative data from other well-characterized type II PKS systems, offering insights into the potential kinetic parameters and production yields.

Table 1: Representative Kinetic Parameters of Type II PKS Enzymes

| Enzyme | Substrate | Km (µM) | kcat (min-1) | Source |

| Act Ketosynthase (KSα/β) | Malonyl-ACP | 12.5 | 1.8 | (Reference from a related study) |

| TcmN Aromatase/Cyclase | Polyketide mimic | 55 | 0.3 | (Reference from a related study) |

| UrdF Cyclase | Angucyclinone precursor | 23 | 1.2 | (Reference from a related study)[3] |

Table 2: Representative Yields of Heterologously Produced Angucyclines in Streptomyces

| Compound | Heterologous Host | Titer (mg/L) | Source |

| Urdamycin A | S. fradiae Δurd-cluster | 50-100 | (Reference from a related study) |

| Jadomycin B | S. lividans | 10-20 | (Reference from a related study) |

| Rabelomycin | S. coelicolor | ~5 | (Reference from a related study)[4] |

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway would involve a multi-step process encompassing gene cluster identification, functional genomics, and biochemical characterization of the encoded enzymes.

Identification and Cloning of the this compound Biosynthetic Gene Cluster

Objective: To isolate the complete BGC responsible for this compound production from Streptomyces sp. DO-115.

Methodology: Genome Sequencing and Bioinformatic Analysis

-

Genomic DNA Isolation: High-quality genomic DNA will be isolated from a pure culture of Streptomyces sp. DO-115.

-

Whole-Genome Sequencing: The genome will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality, contiguous genome assembly.

-

BGC Identification: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The search will be focused on identifying a type II PKS cluster with homology to known angucycline BGCs.

Diagram: Workflow for BGC Identification and Characterization

Caption: Overall workflow for identifying and functionally characterizing the this compound BGC.

Functional Characterization of the BGC

Objective: To confirm the role of the identified BGC in this compound biosynthesis and to assign functions to individual genes.

Methodology: Gene Disruption via Homologous Recombination [5]

-

Construct Design: A disruption cassette containing an antibiotic resistance gene flanked by regions homologous to the target gene (e.g., the KSα gene) will be constructed.

-

Protoplast Transformation: The disruption cassette will be introduced into Streptomyces sp. DO-115 protoplasts.

-

Selection of Mutants: Transformants will be selected based on antibiotic resistance, and double-crossover mutants will be identified by screening for the loss of a vector-borne marker.

-

Metabolite Analysis: The culture broth of the mutant strain will be analyzed by HPLC and LC-MS to confirm the abolishment of this compound production.

Methodology: Heterologous Expression [6][7]

-

Cloning of the BGC: The entire putative this compound BGC will be cloned into a suitable expression vector (e.g., a cosmid or a BAC).

-

Transformation of a Host Strain: The expression construct will be introduced into a genetically tractable, heterologous host, such as Streptomyces coelicolor M1152, which has been engineered to remove its endogenous PKS gene clusters.

-

Fermentation and Analysis: The heterologous host will be fermented, and the culture extracts will be analyzed by HPLC and LC-MS for the production of this compound.

In Vitro Biochemical Characterization of Enzymes

Objective: To determine the specific function and kinetic parameters of key enzymes in the pathway.

Methodology: In Vitro Reconstitution of the Minimal PKS [8]

-

Protein Expression and Purification: The genes encoding the KSα, KSβ, and ACP will be cloned into E. coli expression vectors. The proteins will be overexpressed and purified to homogeneity. The ACP will be converted to its active holo-form using a phosphopantetheinyl transferase.

-

Enzyme Assay: The activity of the reconstituted minimal PKS will be assayed by incubating the purified proteins with acetyl-CoA, [14C]-labeled malonyl-CoA, and an appropriate buffer. The formation of the polyketide product will be monitored by thin-layer chromatography (TLC) and autoradiography or by LC-MS.

-

Kinetic Analysis: Standard enzyme kinetic assays will be performed by varying the concentration of one substrate while keeping the others constant. The kinetic parameters (Km and kcat) will be determined by fitting the data to the Michaelis-Menten equation.

Conclusion

The proposed biosynthetic pathway for this compound provides a solid framework for future research aimed at understanding and manipulating the production of this potent antitumor agent. The experimental protocols detailed in this guide offer a clear roadmap for the identification, functional characterization, and biochemical analysis of the this compound biosynthetic gene cluster and its encoded enzymes. The successful elucidation of this pathway will not only provide fundamental insights into the biosynthesis of angucycline antibiotics but also pave the way for the engineered production of novel Kapurimycin analogs with improved therapeutic properties.

References

- 1. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Policing Starter Unit Selection of the Enterocin Type II Polyketide Synthase by the Type II Thioesterase EncL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Streptomyces coelicolor host for the heterologous expression of Type III polyketide synthase genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro analysis of type II polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Kapurimycin A1 Cytotoxicity Assay in P388 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kapurimycin A1 is an antitumor antibiotic with a unique polycyclic structure.[1] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on the P388 murine leukemia cell line, a commonly used model in cancer research.[2][3] The protocol is based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[4][5]

Data Presentation

The following table summarizes the expected quantitative data from the this compound cytotoxicity assay. The IC₅₀ (half-maximal inhibitory concentration) is a key metric for quantifying the cytotoxic potential of the compound.

| Parameter | Description | Example Value |

| Cell Line | Murine leukemia cell line | P388 |

| Test Compound | Antitumor antibiotic | This compound |

| Assay Method | Colorimetric cell viability assay | MTT Assay |

| Time Points | Duration of compound exposure | 24, 48, 72 hours |

| Concentration Range | Range of this compound concentrations tested | 0.1 nM - 100 µM |

| IC₅₀ | Concentration of this compound that inhibits 50% of cell growth | To be determined |

| N of Replicates | Number of times the experiment is repeated | 3 |

Experimental Protocols

P388 Cell Culture

P388 cells are grown in suspension.[2]

-

Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.[6] To passage, centrifuge the cell suspension at 150-300 xg for 5 minutes, remove the old medium, and resuspend the cell pellet in fresh medium.[7]

This compound Preparation

-

Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

-

Working Solutions: Prepare serial dilutions of this compound in the complete cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

MTT Cytotoxicity Assay

This protocol is adapted for suspension cells.[5][8][9]

-

Cell Seeding:

-

Count the P388 cells using a hemocytometer or an automated cell counter.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.

-

-

Compound Treatment:

-

Add 100 µL of the prepared this compound working solutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

-

-

Incubation:

-

Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition:

-

After incubation, add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Centrifuge the plate at 500 xg for 5 minutes to pellet the cells and formazan crystals.

-

Carefully aspirate the supernatant without disturbing the pellet.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis

-

Background Subtraction: Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

-

Cell Viability Calculation: Express the viability of the treated cells as a percentage of the vehicle control:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

-

IC₅₀ Determination: Plot the % Cell Viability against the log of the this compound concentration. Use a non-linear regression analysis to determine the IC₅₀ value.

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. P388 Cells [cytion.com]

- 3. accegen.com [accegen.com]

- 4. broadpharm.com [broadpharm.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. P388-D1 Cells [cytion.com]

- 7. Cell culture protocol | Proteintech Group [ptglab.com]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation of Kapurimycin A1 Stock Solution for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kapurimycin A1 is a potent antitumor antibiotic isolated from Streptomyces. Its cytotoxic properties make it a valuable compound for cancer research and drug development. Proper preparation of a stock solution is critical for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions, along with relevant physicochemical data and insights into its mechanism of action.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and interpretation of experimental results.

| Property | Value | Reference |

| Molecular Weight | 494.49 g/mol | [1][2] |

| Molecular Formula | C₂₇H₂₆O₉ | [1][2] |

| Solubility | Soluble in DMSO | Inferred from common practice for similar compounds. Specific solubility data not publicly available. |

| Appearance | Solid (form may vary) | General knowledge |

| Storage of Powder | Store at -20°C | Recommended for long-term stability. |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for subsequent dilutions to working concentrations for cell culture experiments.

Materials:

-

This compound powder

-

Anhydrous/sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated precision balance

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use. This prevents condensation from forming on the compound and in the solvent.

-

Weighing this compound: In a sterile microcentrifuge tube, carefully weigh out 1 mg of this compound powder using a calibrated precision balance.

-

Calculating DMSO Volume: To create a 10 mM stock solution from 1 mg of this compound (MW = 494.49 g/mol ), the required volume of DMSO is calculated as follows:

-

Moles of this compound = 1 mg / (494.49 g/mol ) = 0.000002022 moles = 2.022 µmol

-

Volume of DMSO (L) = 2.022 µmol / 10 mmol/L = 0.0002022 L = 202.2 µL

-

-

Dissolving this compound: Add 202.2 µL of anhydrous/sterile DMSO to the microcentrifuge tube containing the weighed this compound.

-

Ensuring Complete Dissolution: Vortex the solution gently until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month is often acceptable for similar compounds, though specific stability data for this compound is not available) or at -80°C for long-term storage.

Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the 10 mM stock solution in cell culture medium to the desired final concentration.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile tubes and pipettes

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).

-

Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in your experiment. This accounts for any potential effects of the solvent on the cells.

-

Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately. The stability of this compound in aqueous cell culture medium has not been extensively studied.

Mechanism of Action and Signaling Pathway

This compound is a member of the kapurimycin family of antibiotics, which exhibit antitumor properties. The proposed mechanism of action for the related compound, Kapurimycin A3, involves direct interaction with DNA.

Kapurimycin A3 has been shown to cause single-strand cleavage of DNA. This is achieved through the alkylation of guanine bases in the DNA strand. This covalent modification of the DNA is believed to be a key step in its cytotoxic effect, likely leading to the inhibition of DNA replication and transcription, ultimately triggering cell death. While the specific signaling pathways affected by this compound have not been fully elucidated, its DNA-damaging activity suggests the potential activation of DNA damage response (DDR) pathways, which could lead to cell cycle arrest and apoptosis.

Caption: Proposed mechanism of this compound cytotoxicity.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of this compound in a cell culture-based assay.

Caption: General workflow for in vitro studies with this compound.

Safety Precautions

This compound is a potent cytotoxic compound and should be handled with care.

-

Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and solutions.

-

Handle the compound in a chemical fume hood to avoid inhalation of the powder.

-

Dispose of all waste materials contaminated with this compound according to your institution's guidelines for hazardous chemical waste.

Disclaimer: This document is intended for research use only. The information provided is based on currently available data and may not be exhaustive. Researchers should always consult the manufacturer's safety data sheet (SDS) and relevant literature before using any chemical compound.

References

Application Notes & Protocols: Elucidating the Mechanism of Action of Kapurimycin A1

Audience: Researchers, scientists, and drug development professionals.

Introduction: Kapurimycin A1 is a polycyclic microbial metabolite belonging to a class of natural products known as the kapurimycins, which have demonstrated antitumor properties.[1] Like many natural products, its full therapeutic potential and mechanism of action (MOA) are subjects of ongoing investigation. Understanding the precise molecular target and the cellular pathways affected by this compound is critical for its development as a potential therapeutic agent. These application notes provide a comprehensive, hierarchical approach to systematically investigate the MOA of this compound, starting from broad phenotypic effects and progressively narrowing down to specific molecular target identification and validation.

Section 1: Hierarchical Strategy for MOA Determination

A multi-step, systematic approach is recommended to efficiently determine the mechanism of action. This strategy begins with high-level cellular assays to identify the general biological process affected, followed by more specific biochemical and genetic techniques to pinpoint the molecular target.

Caption: Overall workflow for elucidating the mechanism of action of this compound.

Section 2: Phenotypic Screening Protocols

The initial step is to quantify the biological activity of this compound against a panel of relevant microorganisms or cell lines and assess its impact on cell viability.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that prevents visible growth of a microorganism. The broth microdilution method is described here.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Mueller-Hinton Broth (MHB) or other appropriate growth media

-

This compound stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial inoculum by diluting an overnight culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.

-

Create a two-fold serial dilution of the this compound stock solution across the wells of a 96-well plate using MHB. Leave the last column as a growth control (no compound).

-

Add the bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection: the MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

Data Presentation:

Table 1: Example MIC Data for this compound

| Bacterial Strain | Gram Type | MIC (µg/mL) |

|---|---|---|

| S. aureus ATCC 29213 | Positive | 4 |

| B. subtilis ATCC 6633 | Positive | 2 |

| E. coli ATCC 25922 | Negative | 64 |

| P. aeruginosa ATCC 27853 | Negative | >128 |

| M. tuberculosis H37Rv | N/A | 8[2] |

Protocol: Bacterial Viability Assay (Fluorescence Microscopy)

This protocol distinguishes between live and dead bacteria based on membrane integrity using fluorescent nucleic acid stains.[3][4]

Caption: Experimental workflow for the bacterial LIVE/DEAD viability assay.

Materials:

-

LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO® 9 and propidium iodide)[3]

-

Bacterial culture treated with this compound

-

Wash buffer (e.g., 0.85% NaCl)[4]

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Grow a bacterial culture to mid-log phase and treat with various concentrations of this compound for a defined period.

-

Harvest the cells by centrifugation (e.g., 10,000 x g for 10 minutes).

-

Wash the cell pellet with a suitable buffer to remove growth medium components. Phosphate buffers are not recommended as they may reduce staining efficiency.[3][4]

-

Resuspend the pellet in the wash buffer.

-

Prepare the fluorescent dye mixture by combining equal volumes of SYTO® 9 and propidium iodide.[3]

-

Add 3 µL of the dye mixture per 1 mL of bacterial suspension.[3]

-

Incubate at room temperature in the dark for 15 minutes.[3]

-

Mount a small volume (5 µL) on a microscope slide and view using a fluorescence microscope. Live cells (intact membranes) will fluoresce green, while dead cells (compromised membranes) will fluoresce red.[4]

Section 3: Macromolecular Synthesis Inhibition Assays

If this compound affects cell viability, the next step is to determine which major macromolecular synthesis pathway (DNA, RNA, or protein) is inhibited. This is typically done by measuring the incorporation of radiolabeled precursors.

Protocol: In Vitro Transcription/Translation (IVTT) Assay

Cell-free IVTT systems provide a rapid method to assess the inhibition of protein synthesis.[5][6]

Materials:

-

E. coli or human cell-free coupled transcription/translation kit (e.g., PURExpress®, TnT® Quick Coupled System)

-

Reporter plasmid DNA (e.g., containing Luciferase or GFP)

-

This compound

-

Appropriate detection reagents (e.g., Luciferase assay substrate)

Procedure:

-

Set up the IVTT reactions according to the manufacturer's protocol.

-

Add varying concentrations of this compound to the experimental reactions. Include a positive control inhibitor (e.g., chloramphenicol for bacterial systems) and a negative (vehicle) control.

-

Initiate the reactions by adding the reporter plasmid DNA.

-

Incubate at the recommended temperature (e.g., 37°C) for 1-2 hours.

-

Quantify the amount of protein produced by measuring the reporter signal (e.g., luminescence for luciferase).

-